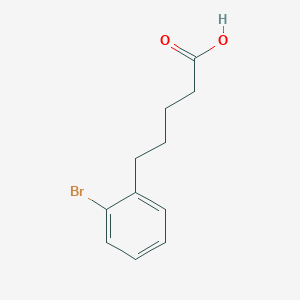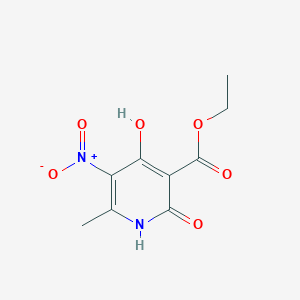
3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
Übersicht
Beschreibung
L-698532 ist ein niedermolekulares Medikament, das ursprünglich von Merck & Co., Inc. entwickelt wurde. Es ist bekannt für seine Rolle als Antagonist des N-Methyl-D-Aspartat-(NMDA)-Rezeptors, wobei es speziell die Glycinstelle am Rezeptor angreift . Diese Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen des Nervensystems untersucht .
Herstellungsmethoden
Die Synthese von L-698532 beinhaltet die Herstellung von 3-Phenyl-4-hydroxy-7-chlorchinolin-2(1H)-on. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Bildung des Chinolinkernes: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.
Chlorierung: Einführung des Chloratoms an der 7-Position des Chinolinrings.
Hydroxylierung: Einführung der Hydroxylgruppe an der 4-Position.
Phenylierung: Anlagerung der Phenylgruppe an der 3-Position.
Die spezifischen Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu erzielen .
Chemische Reaktionsanalyse
L-698532 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe an der 4-Position kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Der Chinolinring kann reduziert werden, um verschiedene Derivate zu bilden.
Substitution: Das Chloratom an der 7-Position kann durch andere funktionelle Gruppen substituiert werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
L-698532 wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Es dient als Modellverbindung zur Untersuchung der Wechselwirkungen zwischen kleinen Molekülen und dem NMDA-Rezeptor.
Biologie: Es wird verwendet, um die Rolle des NMDA-Rezeptors in verschiedenen biologischen Prozessen zu untersuchen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente verwendet, die auf den NMDA-Rezeptor abzielen.
Wirkmechanismus
L-698532 entfaltet seine Wirkung durch Antagonisierung der Glycinstelle am NMDA-Rezeptor. Diese Hemmung verhindert die Aktivierung des Rezeptors durch Glutamat und moduliert so die exzitatorische Neurotransmission im Nervensystem . Die beteiligten molekularen Ziele umfassen die NMDA-Rezeptorsubunits, und die beeinflussten Signalwege sind diejenigen, die mit synaptischer Plastizität und Neuroprotektion zusammenhängen .
Vorbereitungsmethoden
The synthesis of L-698532 involves the preparation of 3-phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one. The synthetic route typically includes the following steps:
Formation of the quinoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Chlorination: Introduction of the chlorine atom at the 7-position of the quinoline ring.
Hydroxylation: Introduction of the hydroxyl group at the 4-position.
Phenylation: Attachment of the phenyl group at the 3-position.
The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity of the final product .
Analyse Chemischer Reaktionen
L-698532 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized under specific conditions.
Reduction: The quinoline ring can be reduced to form various derivatives.
Substitution: The chlorine atom at the 7-position can be substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
L-698532 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the interactions between small molecules and the NMDA receptor.
Biology: It is used to investigate the role of the NMDA receptor in various biological processes.
Industry: The compound is used in the development of new drugs targeting the NMDA receptor.
Wirkmechanismus
L-698532 exerts its effects by antagonizing the glycine site on the NMDA receptor. This inhibition prevents the activation of the receptor by glutamate, thereby modulating the excitatory neurotransmission in the nervous system . The molecular targets involved include the NMDA receptor subunits, and the pathways affected are those related to synaptic plasticity and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
L-698532 gehört zu einer Reihe von 4-Hydroxy-2-chinolonen, die als selektive Antagonisten für die Glycinstelle am NMDA-Rezeptor wirken. Zu ähnlichen Verbindungen gehören:
- L-701,324
- L-703,717
- L-695,902
Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, unterscheiden sich aber in ihrer Bindungsaffinität und ihren pharmakokinetischen Eigenschaften . L-698532 ist einzigartig in seinem spezifischen Bindungsprofil und dem Ausmaß seiner antagonistischen Wirkungen auf den NMDA-Rezeptor .
Eigenschaften
IUPAC Name |
7-chloro-4-hydroxy-3-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-10-6-7-11-12(8-10)17-15(19)13(14(11)18)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXQSWLUXKUQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182777 | |
| Record name | 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28563-19-1 | |
| Record name | 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028563191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1505777.png)







